molecular formula C14H18O5 B050330 (+)-Goniothalesdiol CAS No. 204975-45-1

(+)-Goniothalesdiol

Katalognummer: B050330
CAS-Nummer: 204975-45-1
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: RUDVTXZKYPJLFH-AHLTXXRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Goniothalesdiol is a biologically active styryl-lactone compound isolated from the Goniothalamus genus, recognized for its potent and selective cytotoxic properties. This chiral molecule functions primarily by inducing apoptosis in various cancer cell lines, a mechanism driven by its ability to trigger the intrinsic mitochondrial pathway. Research indicates that this compound promotes the activation of caspases and causes cell cycle arrest, making it a valuable pharmacological tool for investigating programmed cell death signaling pathways and identifying novel molecular targets for oncology research. Its unique structure also serves as a critical chiral building block in synthetic organic chemistry for the development of analogous bioactive molecules. This product is offered to the scientific community to facilitate in vitro studies exploring anticancer mechanisms, chemotherapeutic adjuvants, and structure-activity relationships (SAR). For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-AHLTXXRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of (+)-Goniothalesdiol from Goniothalamus borneensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the discovery, isolation, and characterization of (+)-Goniothalesdiol, a significant styryl-lactone derivative derived from the bark of Goniothalamus borneensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed narrative of the experimental choices and methodologies employed in bringing this compound to light.

Introduction: The Botanical Source and its Bioactive Promise

Goniothalamus borneensis, a member of the Annonaceae family, is a plant species native to the lush ecosystems of Borneo. The genus Goniothalamus is a rich reservoir of bioactive secondary metabolites, particularly styryl-lactones and acetogenins[1]. These classes of compounds have garnered considerable scientific interest due to their pronounced cytotoxic activities against various cancer cell lines, suggesting their potential as templates for novel therapeutic agents[1][2]. The exploration of the chemical constituents of Goniothalamus borneensis was driven by the ethnobotanical importance of the genus and the promising biological activities exhibited by its extracts.

The decision to investigate the bark of Goniothalamus borneensis was based on the common localization of bioactive compounds in this plant part within the Goniothalamus genus. The bark often serves as a protective layer and a site of accumulation for complex chemical defenses, making it a prime candidate for the discovery of novel natural products.

Isolation of this compound: A Step-by-Step Methodological Exposition

The isolation of this compound from the bark of Goniothalamus borneensis is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol is a synthesis of established methods for the isolation of styryl-lactones from Goniothalamus species, with specific details adapted from the original discovery of this compound[3].

Plant Material Collection and Preparation
  • Collection: The bark of Goniothalamus borneensis was collected from a mature tree. Proper botanical identification is a critical first step to ensure the correct plant species is being investigated.

  • Drying and Grinding: The collected bark was air-dried in the shade to prevent the degradation of thermolabile compounds. Subsequently, the dried bark was ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Bioactive Compounds

The choice of solvent for extraction is paramount and is dictated by the polarity of the target compounds. Styryl-lactones, including this compound, are moderately polar, making solvents like methanol or ethanol suitable for initial extraction.

Protocol for Solvent Extraction:

  • The powdered bark of Goniothalamus borneensis is subjected to exhaustive extraction with methanol at room temperature. Maceration with periodic agitation is a common and gentle method to avoid thermal degradation of the constituents.

  • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • The crude extract is subsequently partitioned between ethyl acetate and water. This liquid-liquid partitioning step is a crucial purification step, separating compounds based on their differential solubility in the two immiscible solvents. The moderately polar styryl-lactones preferentially partition into the ethyl acetate layer.

  • The ethyl acetate fraction is collected and concentrated to yield a crude extract enriched with styryl-lactones.

Chromatographic Purification

The separation of individual compounds from the enriched extract is achieved through a series of chromatographic techniques. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Workflow for Chromatographic Separation:

Figure 1: General workflow for the isolation of this compound.

Detailed Chromatographic Protocol:

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This separates the compounds based on their affinity for the silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known styryl-lactones are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This technique separates compounds based on their molecular size and polarity.

  • Preparative Thin-Layer Chromatography (pTLC): The final purification of this compound is often achieved by pTLC on silica gel plates using a suitable solvent system (e.g., a mixture of chloroform and methanol). The band corresponding to the desired compound is scraped off, and the compound is eluted with a suitable solvent.

Structural Elucidation of this compound

The determination of the chemical structure of a novel compound is a meticulous process that involves the use of various spectroscopic techniques. The combination of data from these methods allows for the unambiguous assignment of the compound's constitution and stereochemistry.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for this compound, compiled from the original isolation paper and subsequent synthesis studies.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR Signals corresponding to aromatic protons of a styryl group, protons of a lactone ring, and methine protons attached to hydroxyl-bearing carbons. The coupling constants provide information about the relative stereochemistry of the protons.
¹³C NMR Resonances for carbonyl carbon of the lactone, aromatic carbons, and carbons of the lactone ring, including those bearing hydroxyl groups.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural fragments.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the lactone, and aromatic C-H and C=C bonds.

Biological Activity of this compound and Related Compounds

While extensive biological studies specifically on this compound are limited in the initial reports, the broader class of styryl-lactones from Goniothalamus species is well-documented for its significant cytotoxic and anticancer properties[1][2]. Derivatives of goniodiol, which are structurally similar to goniothalesdiol, have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests that this compound is a promising candidate for further investigation into its pharmacological potential. The mechanism of action of styryl-lactones often involves the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

The discovery and isolation of this compound from Goniothalamus borneensis exemplify the importance of natural product research in identifying novel chemical entities with potential therapeutic applications. The methodological approach, combining traditional extraction techniques with modern chromatographic and spectroscopic methods, provides a robust framework for the discovery of other bioactive compounds from the rich biodiversity of the plant kingdom.

Future research should focus on a more comprehensive evaluation of the biological activity of this compound, including its cytotoxicity against a wider panel of cancer cell lines and the elucidation of its precise mechanism of action. Furthermore, its unique chemical structure makes it an interesting target for synthetic chemists to develop novel analogs with improved potency and selectivity.

References

  • Aslam, M. S., et al. (2016). Goniothalamus: Phytochemical and Ethnobotanical Review. ResearchGate. [Link]

  • Seyed, M. A., et al. (2014). Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. BioMed Research International, 2014, 536508. [Link]

  • Cao, S., et al. (1998). Styryl-lactone derivatives and alkaloids from Goniothalamus borneensis (Annonaceae). Tetrahedron, 54(10), 2143-2148. [Link]

Sources

Preliminary Biological Screening of (+)-Goniothalesdiol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of (+)-Goniothalesdiol

This compound, a naturally occurring styryl-lactone, belongs to a class of secondary metabolites predominantly found in the genus Goniothalamus.[1] These plants have a rich history in traditional medicine across Southeast Asia for treating a variety of ailments, including fever and infections.[2][3] Modern phytochemical investigations have identified styryl-lactones as possessing significant biological activities, most notably potent cytotoxic effects against various cancer cell lines.[4][5] This has positioned them as promising scaffolds for the development of novel anticancer therapeutics.

This technical guide provides a comprehensive framework for the preliminary biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design. We will delve into the core assays for assessing cytotoxicity, antimicrobial activity, and antioxidant potential, providing a holistic initial evaluation of this intriguing natural product. Our approach is grounded in established methodologies, ensuring the generation of robust and reproducible data critical for advancing preclinical research.

Chapter 1: Cytotoxicity Profiling — Assessing Anticancer Potential

The primary interest in styryl-lactones lies in their antiproliferative activity against cancer cells.[6] A preliminary assessment of this compound's cytotoxicity is paramount. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Scientific Rationale: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] This reduction is only possible in metabolically active cells, thus providing a direct correlation between the intensity of the purple color and the number of viable cells.[7] By exposing cancer cell lines to varying concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, HepG2, LU-1) cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of this compound treatment 4. Treat cells and incubate for 72h compound_prep->treatment add_mtt 5. Add MTT solution and incubate for 4h solubilize 6. Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance 7. Measure absorbance at 570 nm calculate_ic50 8. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and LU-1 (lung) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of media.[3]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM). A recent study on a novel styryl-lactone from Goniothalamus elegans showed potent cytotoxicity with IC50 values ranging from 2.05 to 3.96 μM, providing a good starting range for your experiment.[2][8]

    • Replace the media in the 96-well plate with fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 72 hours.[9]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate for an additional 4 hours.[3]

    • Carefully remove the media and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Data Presentation: Expected Cytotoxicity Profile
Cell LineThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)Expected in low µM rangeKnown value
HepG2 (Liver Cancer)Expected in low µM rangeKnown value
LU-1 (Lung Cancer)Expected in low µM rangeKnown value
HEK-293A (Normal Kidney)Expected to be significantly higherKnown value

Chapter 2: Antimicrobial Screening — Exploring a Broader Therapeutic Spectrum

Several species of the Goniothalamus genus have demonstrated antimicrobial properties, suggesting a potential role for their constituent compounds in combating bacterial infections.[10][11] The disk diffusion assay is a widely used, simple, and rapid method for the preliminary screening of antimicrobial activity.[12]

Scientific Rationale: The Principle of Disk Diffusion

This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as a "zone of inhibition," will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Disk Diffusion Assay cluster_analysis Data Analysis bacterial_culture 1. Culture bacterial strains (e.g., S. aureus, E. coli) inoculum_prep 2. Prepare standardized inoculum (0.5 McFarland) bacterial_culture->inoculum_prep plate_inoculation 3. Inoculate Mueller-Hinton agar plates disk_application 4. Apply disks with This compound plate_inoculation->disk_application incubation 5. Incubate plates at 37°C for 24h disk_application->incubation measure_zones 6. Measure zones of inhibition (mm) interpret_results 7. Interpret antimicrobial activity measure_zones->interpret_results

Caption: Workflow for assessing the antimicrobial activity of this compound via the disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay
  • Bacterial Culture and Inoculum Preparation:

    • Culture Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in nutrient broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13]

  • Plate Inoculation and Disk Application:

    • Uniformly streak the standardized bacterial suspension onto the surface of Mueller-Hinton agar plates.[13]

    • Impregnate sterile paper disks with a known concentration of this compound (e.g., 100 µ g/disk ).

    • Aseptically place the disks onto the inoculated agar surface. Include a negative control (disk with solvent) and a positive control (disk with a standard antibiotic, e.g., ciprofloxacin).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 24 hours.[13]

    • Measure the diameter of the zones of inhibition in millimeters.

Data Presentation: Expected Antimicrobial Activity
Bacterial StrainZone of Inhibition (mm) with this compoundPositive Control (Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus (Gram-positive)To be determinedKnown value
Escherichia coli (Gram-negative)To be determinedKnown value

Chapter 3: Antioxidant Capacity Assessment — Investigating Radical Scavenging

Natural products are often explored for their antioxidant properties due to their potential to mitigate oxidative stress-related diseases.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound.[15][16]

Scientific Rationale: The Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is indicative of the radical scavenging activity of the compound.

Experimental Workflow: Antioxidant Screening

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis compound_dilutions 1. Prepare serial dilutions of this compound dpph_solution 2. Prepare DPPH working solution mixing 3. Mix compound dilutions with DPPH solution incubation 4. Incubate in the dark for 30 min mixing->incubation read_absorbance 5. Measure absorbance at 517 nm calculate_scavenging 6. Calculate percentage of scavenging activity read_absorbance->calculate_scavenging Apoptosis_Workflow cluster_treatment Cell Treatment & Lysis cluster_western_blot Western Blot cluster_analysis Data Analysis cell_treatment 1. Treat cancer cells with This compound (IC50) cell_lysis 2. Lyse cells and quantify protein cell_treatment->cell_lysis sds_page 3. Separate proteins by SDS-PAGE transfer 4. Transfer proteins to a membrane sds_page->transfer probing 5. Probe with primary and secondary antibodies transfer->probing detection 6. Detect protein bands (chemiluminescence) analysis 7. Analyze changes in protein expression detection->analysis

Caption: Workflow for investigating the induction of apoptosis by this compound via Western blot analysis.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway gonio This compound bax Bax (pro-apoptotic) (Upregulation) gonio->bax bcl2 Bcl-2 (anti-apoptotic) (Downregulation) gonio->bcl2 mito Mitochondrial Permeability Transition bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Cleavage/Activation) cyto_c->cas9 cas3 Caspase-3 (Cleavage/Activation) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion: A Roadmap for Future Drug Development

This guide provides a foundational framework for the initial biological evaluation of this compound. The data generated from these preliminary screens will be instrumental in determining the future trajectory of its development as a potential therapeutic agent. Positive results in cytotoxicity assays, particularly with selectivity for cancer cells, would warrant more extensive in vivo studies and further mechanistic elucidation. Promising antimicrobial or antioxidant activities could also open avenues for its development in other therapeutic areas. The path from a natural product to a clinically approved drug is long and arduous, but it begins with robust and well-rationalized preliminary screening, as outlined in this guide.

References

  • Chemical Composition of the Essential Oils from Goniothalamus tortilipetalus M.R.Hend. and Their Antioxidant and Antibacterial Activities. (n.d.). MDPI. Retrieved from [Link]

  • Study of antioxident and antimicrobial activity of Goniothalamus sesquipedalis in ethanol extract. (2019). Journal of Medicinal Plants Studies. Retrieved from [Link]

  • Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections?. (2007). Planta Medica. Retrieved from [Link]

  • Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. (2015). BioMed Research International. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Nanomaterials. Retrieved from [Link]

  • Styrylpyrone Derivative (SPD) Extracted from Goniothalamus umbrosus Binds to Dengue Virus Serotype-2 Envelope Protein and Inhibits Early Stage of Virus Replication. (2022). Viruses. Retrieved from [Link]

  • Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Advances. Retrieved from [Link]

  • Cytotoxic effect of compounds isolated from Goniothalamus marcanii Craib stem barks. (n.d.). ScienceAsia. Retrieved from [Link]

  • The Crystal Structure and Cytotoxicity of Goniodiol-7-monoacetate from Goniothalamus amuyon. (1991). Journal of Natural Products. Retrieved from [Link]

  • Chemical Composition and Antibacterial Activities of Goniothalamus marcanii Flower Essential Oil. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Chemical constituents and antimicrobial activity of Goniothalamus macrophyllus (Annonaceae) from Pasoh Forest Reserve, Malaysia. (2010). African Journal of Biotechnology. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved from [Link]

  • Recent Advances in Styryllactones Induced Apoptosis. (2006). Current Medicinal Chemistry. Retrieved from [Link]

  • Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. (2006). Current Medicinal Chemistry. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Western blot analysis of apoptosis-related protein expression. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values (μm) of 19 novel goniothalamin analogues after 48 h incubation. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Advances. Retrieved from [Link]

  • Cytotoxic activity of styryl lactones and their derivatives. (2003). Current Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. (2022). Molecular Biology Reports. Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. (2019). Chemistry & Biodiversity. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • In Silico and in Vitro Evaluation of Alkaloids from Goniothalamus elegans Ast. for Breast Cancer Treatment. (2022). Medical Science. Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2023). Molecules. Retrieved from [Link]

  • Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. (2020). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Structures of compounds isolated from Goniothalamus elegans. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxic Activity of Compounds from Vietnamese Goniothalamus elegans Ast. (2023). Tropical Journal of Natural Product Research. Retrieved from [Link]

Sources

Methodological & Application

Chiral pool synthesis of the (+)-Goniothalesdiol backbone

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Topic: Chiral Pool Synthesis of the (+)-Goniothalesdiol Backbone

Introduction

This compound is a naturally occurring styryl lactone that has garnered significant interest within the scientific community due to its potent cytotoxic activities. Its complex stereochemical architecture, featuring a dihydroxylated tetrahydrofuran ring, presents a formidable challenge for synthetic chemists. The principles of chiral pool synthesis, which utilize readily available enantiopure starting materials from nature, offer an elegant and efficient strategy to access such complex molecules.[1] This application note provides a detailed guide to the chiral pool synthesis of the this compound backbone, commencing from the abundant and inexpensive carbohydrate, D-glucose.[2]

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Strategic Approach: A Multi-Step Conversion from D-Glucose

The synthetic strategy hinges on the transformation of D-glucose, a readily available chiral building block, into a key styryl lactone precursor. This multi-step conversion leverages the inherent stereochemistry of the starting material to establish the required stereocenters in the target molecule. The overall workflow can be conceptualized as follows:

G Start D-Glucose Step1 Protection of Hydroxyl Groups: Formation of Diacetone-D-glucose Start->Step1 Acetonation Step2 Oxidative Cleavage and Reduction: Formation of a Butenolide Precursor Step1->Step2 Periodate Cleavage & NaBH4 Reduction Step3 Introduction of the Styryl Moiety Step2->Step3 Wittig Reaction Step4 Stereoselective Dihydroxylation Step3->Step4 Sharpless Asymmetric Dihydroxylation Step5 Cyclization to form the Tetrahydrofuran Ring Step4->Step5 Acid-catalyzed Cyclization End This compound Backbone Step5->End

Figure 1: Overall synthetic workflow from D-glucose to the this compound backbone.

PART 1: Synthesis of Key Intermediates from D-Glucose

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

Rationale: The synthesis commences with the protection of the hydroxyl groups of D-glucose. The formation of acetonides is a common and effective strategy for protecting diols. In the case of D-glucose, the 1,2- and 5,6-hydroxyl groups are sterically favored to react with acetone in the presence of an acid catalyst to form the diacetonide derivative. This protection is crucial for regioselective manipulation in subsequent steps.

Experimental Protocol:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous D-glucose (20 g, 111 mmol).

  • Reagent Addition: Add anhydrous acetone (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while maintaining the temperature below 20°C with an ice bath.

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours. The reaction mixture will gradually become a clear, pale-yellow solution.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid. Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure diacetone-D-glucose.

Quantitative Data:

ParameterValue
Typical Yield 85-90%
Appearance White crystalline solid
Melting Point 109-111°C
[α]D -18.5° (c 1, CHCl3)
Protocol 2: Oxidative Cleavage and Reduction to Form a Butenolide Precursor

Rationale: With the 1,2- and 5,6-hydroxyls protected, the C3-C4 bond can be selectively cleaved. Sodium periodate is an effective reagent for the oxidative cleavage of vicinal diols. The resulting aldehyde is then reduced in situ with sodium borohydride to the corresponding alcohol, which upon acidification, lactonizes to form the key butenolide precursor.

Experimental Protocol:

  • Oxidative Cleavage: Dissolve diacetone-D-glucose (15 g, 57.6 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Add sodium periodate (13.6 g, 63.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 2 hours.

  • Reduction: Slowly add sodium borohydride (2.4 g, 63.4 mmol) in small portions to the reaction mixture at 0°C. Stir for an additional 1 hour at the same temperature.

  • Lactonization and Workup: Quench the reaction by the addition of acetone (20 mL). Acidify the mixture to pH 2 with 2M hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure butenolide precursor.

PART 2: Elaboration to the this compound Backbone

Protocol 3: Introduction of the Styryl Moiety via Wittig Reaction

Rationale: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. In this step, the aldehyde functionality of the butenolide precursor is reacted with a phosphorus ylide derived from benzyl bromide to introduce the styryl group. The use of a stabilized ylide generally favors the formation of the (E)-alkene, which is the desired stereochemistry for the natural product.

Experimental Protocol:

  • Ylide Preparation: To a suspension of benzyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise at 0°C. Stir the resulting deep red solution for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution to -78°C and add a solution of the butenolide precursor (1.0 eq) in dry THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by flash chromatography to afford the styryl-substituted butenolide.

Protocol 4: Stereoselective Dihydroxylation

Rationale: The introduction of the two hydroxyl groups on the tetrahydrofuran ring with the correct stereochemistry is a critical step. The Sharpless asymmetric dihydroxylation provides a reliable method for the enantioselective conversion of the alkene to a diol. The use of AD-mix-β as the chiral ligand source will favor the formation of the desired stereoisomer.

Experimental Protocol:

  • Reaction Setup: To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of alkene) in tert-butanol and water (1:1), add the styryl-substituted butenolide (1.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding sodium sulfite. Stir for 1 hour, then extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is purified by column chromatography.

Protocol 5: Acid-Catalyzed Cyclization to Form the Tetrahydrofuran Ring

Rationale: The final step in the construction of the this compound backbone is the acid-catalyzed intramolecular cyclization. The acidic conditions promote the formation of the tetrahydrofuran ring through the attack of one of the newly installed hydroxyl groups onto the lactone carbonyl, followed by ring opening and subsequent cyclization.

Experimental Protocol:

  • Cyclization: Dissolve the purified diol from the previous step in a solution of methanol with a catalytic amount of camphorsulfonic acid (CSA).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize with triethylamine. Remove the solvent under reduced pressure. The residue is purified by flash column chromatography to yield the this compound backbone.

Conclusion

This application note outlines a robust and instructive chiral pool synthesis of the this compound backbone, starting from the readily available and inexpensive D-glucose. The described protocols provide a detailed, step-by-step guide for the synthesis, with a focus on the rationale behind the choice of reagents and reaction conditions. This approach not only offers a practical route to a biologically significant molecule but also serves as an excellent example of the power of carbohydrate-based chiral pool synthesis in the construction of complex natural products.

References

  • Babjak, M., Koóš, M., Langer, V., & Gyepesová, D. (2002). The First Total Synthesis of Goniothalesdiol. Molecules, 7(7), 534-546.
  • GMK Research. (n.d.). Chiral Synthesis. Retrieved from [Link]

  • Mondon, M., & Gesson, J. - P. (2006). Asymmetric Synthesis of Styryl-Lactones. Current Organic Synthesis, 3(1), 53-73.
  • Just, G., & Connor, D. (1986). A synthesis of (+)-goniothalamin. Tetrahedron Letters, 27(45), 5391-5394.

Sources

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of (+)-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for evaluating the in vitro cytotoxicity of (+)-Goniothalesdiol, a naturally occurring styryl-lactone with demonstrated anticancer potential.[1] We present comprehensive protocols for two robust, colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Scientific Background: this compound and the Rationale for Cytotoxicity Testing

This compound is a member of the styryl-lactone family of secondary metabolites, which are recognized for their antiproliferative activities against various cancer cells.[2] The primary mechanism of action for related compounds, such as Goniothalamin, involves the induction of apoptosis (programmed cell death) through mitochondria-mediated pathways.[2][3] This often involves cell cycle arrest, DNA damage, and the activation of key executioner proteins like caspases.[1][3][4][5]

Given these properties, accurately quantifying the cytotoxic and/or cytostatic effects of this compound is a foundational step in its preclinical evaluation. Cytotoxicity assays are designed to measure the dose-dependent effect of a test compound on cell viability and proliferation.[6][7] We will focus on two complementary assays that measure different cellular endpoints:

  • MTT Assay: Measures mitochondrial and cytosolic metabolic activity, serving as a proxy for cell viability.[7]

  • SRB Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[8][9]

The MTT Assay: Assessing Metabolic Viability

The MTT assay is a cornerstone for evaluating cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[10] The intensity of the resulting purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Logic: Causality Behind the Choices
  • Cell Line Selection: The choice of cell line is paramount. For anticancer studies, cell lines with known relevance to specific cancers (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer, HepG2 for liver cancer) are appropriate, as the cytotoxic effect of goniothalamin-related compounds can be cell-type dependent.[3][5][11] Crucially, a non-cancerous cell line (e.g., Vero or MRC-5) should be run in parallel to determine the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[12][13]

  • Controls for Self-Validation: A robust experiment relies on comprehensive controls.

    • Vehicle Control: Cells treated with the highest concentration of the drug's solvent (typically DMSO) to ensure the solvent itself is not causing toxicity.

    • Untreated Control: Represents 100% cell viability.

    • Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin, Etoposide) to validate the assay's performance.[2][11]

    • Blank (Medium-Only) Control: Contains medium, MTT, and solubilization agent to subtract background absorbance.

  • Logarithmic Growth Phase: Experiments must be conducted on cells in the logarithmic (or exponential) phase of growth. At this stage, cells are most consistent and reproducible. Overly confluent or sparse cultures will yield unreliable and variable results.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound, vehicle, or positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours), as the effects can be time-dependent.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

    • Incubate for 2 to 4 hours at 37°C.[15] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. Visually confirm the formation of these crystals using an inverted microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.

    • Add 100 µL of a solubilization solution (e.g., sterile DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Correct Absorbance: Subtract the absorbance of the blank control from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

MTT Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add 10 µL MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add 100 µL Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

The SRB Assay: Measuring Cell Biomass

The Sulforhodamine B (SRB) assay is a highly reproducible method that determines cell density based on the measurement of total cellular protein content.[9][17] The bright pink aminoxanthene dye, SRB, binds electrostatically to basic amino acid residues in proteins under acidic conditions.[18] The amount of bound dye is proportional to the number of cells in the well. This assay is less prone to interference from compounds that affect mitochondrial metabolism and has a stable, non-destructive endpoint.[18]

Experimental Logic: Causality Behind the Choices
  • Cell Fixation: This is a critical step that differentiates the SRB assay from metabolic assays. Cold trichloroacetic acid (TCA) is used to terminate the experiment, kill the cells, and fix the cellular proteins to the bottom of the well.[9][17] This creates a stable plate that can even be stored before staining.

  • Staining and Washing: The acidic conditions of the SRB dye solution facilitate its binding to proteins. The subsequent washing steps with 1% acetic acid are crucial for removing any unbound dye, which would otherwise lead to a high background signal and inaccurate results.[17]

  • Solubilization: A basic solution (10 mM Tris base) is used to detach the protein-bound dye, bringing it into solution so its absorbance can be measured.[9] The pH shift from acidic to basic is what releases the dye.

Detailed Protocol: SRB Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 exactly as described in the MTT protocol. The initial setup is identical.

  • Cell Fixation:

    • After the 24-72 hour drug incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) without aspirating the culture medium.

    • Incubate the plate for 1 hour at 4°C.

  • Washing and Drying:

    • Carefully discard the supernatant.

    • Wash the plate five times with slow-running tap water or 1% (v/v) acetic acid.[9]

    • Invert the plate on paper towels and allow it to air-dry completely. Plates can be stored at room temperature at this stage if necessary.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (prepared in 1% acetic acid) to each well.

    • Stain for 30 minutes at room temperature.

  • Removal of Unbound Dye:

    • Quickly decant the SRB solution.

    • Wash the plate four times with 1% (v/v) acetic acid to remove all unbound dye.[17]

    • Invert the plate on paper towels and allow it to air-dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on an orbital shaker for at least 10 minutes to ensure the complete solubilization of the protein-bound dye.

  • Absorbance Measurement:

    • Read the absorbance on a microplate reader at a wavelength of 510 nm.[9]

Data Analysis

The data analysis for the SRB assay is identical to that of the MTT assay. Calculate percent viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

SRB Experimental Workflow Diagram

SRB_Workflow cluster_setup Day 1-4: Setup & Treatment cluster_fix Day 4/5: Fixation & Staining cluster_read Day 4/5: Measurement setup 1. Seed & Treat Cells (Identical to MTT Steps 1-2) fix 2. Fix with Cold TCA (1h, 4°C) setup->fix wash1 3. Wash & Air Dry Plate fix->wash1 stain 4. Stain with SRB Dye (30 min) wash1->stain wash2 5. Wash with Acetic Acid & Air Dry stain->wash2 solubilize 6. Solubilize Dye with Tris Base wash2->solubilize read 7. Read Absorbance (510 nm) solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Data Presentation and Interpretation

Results should be summarized clearly to allow for easy comparison. The primary endpoint is the IC₅₀ value, which represents the potency of the compound.

Table 1: Example IC₅₀ Data for this compound (48h Incubation)

CompoundCell LineAssayIC₅₀ (µM) ± SDSelectivity Index (SI)*
This compound HeLa (Cervical Cancer)MTT5.2 ± 0.47.1
HeLa (Cervical Cancer)SRB6.8 ± 0.76.5
Vero (Normal Kidney)MTT37.1 ± 2.9N/A
Vero (Normal Kidney)SRB44.3 ± 3.5N/A
Doxorubicin HeLa (Cervical Cancer)MTT0.8 ± 0.14.5
(Positive Control)Vero (Normal Kidney)MTT3.6 ± 0.3N/A

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater cancer cell-specific toxicity.

References

  • Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025).
  • The Crystal Structure and Cytotoxicity of Goniodiol-7-monoacetate from Goniothalamus amuyon. (2025).
  • Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. (n.d.).
  • Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregul
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). IntechOpen.
  • Cell Viability Assays. (2013).
  • The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon. (n.d.). PubMed.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. (2022). ScienceAsia.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • Induction of Caspase-9, Biochemical Assessment and Morphological Changes Caused by Apoptosis in Cancer Cells Treated with Goniothalamin Extracted from Goniothalamus macrophyllus. (2025).
  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2025).
  • Apoptosis Induction via ATM Phosphorylation, Cell Cycle Arrest, and ER Stress by Goniothalamin and Chemodrugs Combined Effects on Breast Cancer-Derived MDA-MB-231 Cells. (2018).
  • Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. (n.d.).
  • MTT Analysis Protocol. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). Semantic Scholar.
  • Apoptosis Induction, Cell Cycle Arrest and in Vitro Anticancer Activity of Gonothalamin in a Cancer Cell Lines. (2025).
  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. (n.d.). MDPI.
  • Sulforhodamine B (SRB) Assay. (n.d.).
  • DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax.
  • MTT Cell Proliferation Assay. (n.d.).

Sources

Application Notes & Protocols: Anti-Cancer Cell Line Screening of (+)-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Natural products remain a vital source of novel chemotherapeutic agents. The genus Goniothalamus is a rich reservoir of bioactive styryl-lactones and acetogenins, which have demonstrated potent cytotoxic activities across a range of cancer cell lines[1][2]. This document provides a detailed framework for the comprehensive in vitro screening of (+)-Goniothalesdiol, a representative styryl-lactone, to determine its anti-cancer potential. We present a phased approach, beginning with primary cytotoxicity screening to establish dose-response relationships and calculate IC50 values. This is followed by mechanistic assays to elucidate the mode of cell death, focusing on apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals in oncology, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Background and Significance

The Genus Goniothalamus and its Bioactive Constituents

The Goniothalamus genus, belonging to the Annonaceae family, comprises over 160 species found throughout tropical Southeast Asia[3]. These plants are a known source of two major classes of cytotoxic compounds: acetogenins and styryl-lactones[1]. While structurally distinct, both compound classes have been shown to exert their cytotoxic effects, at least in part, through interactions with mitochondria[1]. Compounds from this genus have shown activity against breast, colon, kidney, and pancreatic cancer cells, making them a high-priority target for natural product-based drug discovery[1].

This compound: A Styryl-Lactone of Interest

This compound is a styryl-lactone, a class of secondary metabolites characterized by a styryl group attached to a lactone ring. A closely related and more studied compound, Goniothalamin (GTN), has been shown to possess a wide array of biological activities, including potent anti-proliferative and apoptotic effects in numerous cancer cell lines[3][4]. The primary mechanism of action for many styryl-lactones is the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells[3].

Rationale for a Phased Screening Approach

A systematic, multi-phase screening strategy is essential for efficiently evaluating a novel compound.

  • Phase 1 (Primary Screening): Establishes the fundamental cytotoxic potency of the compound across a panel of relevant cancer cell lines. The goal is to determine the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.

  • Phase 2 (Mechanistic Elucidation): Investigates how the compound kills cancer cells. Determining whether cell death occurs via apoptosis or necrosis and whether the compound affects cell cycle progression provides crucial insight into its potential as a therapeutic agent. This knowledge helps in identifying molecular targets and predicting potential synergies with other drugs.

Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation
  • Source: this compound should be sourced from a reputable supplier or isolated and purified with its identity and purity (>95%) confirmed by NMR and mass spectrometry.

  • Storage: Store the powdered compound at -20°C, protected from light and moisture.

  • Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile dimethyl sulfoxide (DMSO).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. Causality Note: Using a high-concentration DMSO stock minimizes the final concentration of DMSO in the cell culture medium. High concentrations of DMSO (>0.5%) can be toxic to cells and confound experimental results. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

Cell Line Selection and Culture
  • Selection Rationale: A diverse panel of cell lines is recommended to assess the breadth of activity. The selection should ideally include:

    • Different Tissue Origins: E.g., MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and U87 MG (glioblastoma).

    • Varying Genetic Backgrounds: E.g., p53-wildtype vs. p53-mutant cells, as styryl-lactones have been reported to act via p53-dependent pathways[3].

    • A Non-Cancerous Control: E.g., MCF-10A (non-tumorigenic breast epithelial cells) or primary fibroblasts, to assess for cancer-specific cytotoxicity.

  • Culture Conditions: Culture all cell lines according to the supplier's (e.g., ATCC) recommendations, typically in a humidified incubator at 37°C with 5% CO2. Maintain cells in the logarithmic growth phase for all experiments.

Phase 1: Primary Cytotoxicity Screening

The initial phase focuses on quantifying the cytotoxic effect of this compound to determine its IC50 value.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of total cellular protein content[5][6]. It is a robust and reproducible endpoint assay suitable for high-throughput screening[6].

  • Mechanism: Cells are fixed to the plate with trichloroacetic acid (TCA). The pink aminoxanthene dye, Sulforhodamine B, then electrostatically binds to basic amino acid residues of proteins under mildly acidic conditions[7]. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well[8].

  • Advantages over other assays: Unlike metabolic assays (e.g., MTT), the SRB assay is less affected by changes in cellular metabolism that might be induced by the test compound, and its endpoint is stable[9].

Experimental Workflow: IC50 Determination

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: SRB Assay cluster_analysis Data Analysis A Harvest & Count Cells B Seed Cells in 96-well Plate (e.g., 5,000 cells/well) A->B C Incubate 24h for Adherence B->C D Prepare Serial Dilutions of This compound E Add Compound to Wells (Include Vehicle Control - DMSO) D->E F Incubate for 72h E->F G Fix Cells with Cold TCA H Wash & Stain with SRB Dye G->H I Wash & Air Dry H->I J Solubilize Dye with Tris Base I->J K Read Absorbance (510 nm) J->K L Calculate % Growth Inhibition M Plot Dose-Response Curve L->M N Determine IC50 Value M->N

Caption: Workflow for IC50 determination using the SRB assay.

Detailed Protocol: SRB Assay

This protocol is adapted from established methods[5][8].

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 2X working concentration series of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "medium only" blank.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate the plate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour[8].

  • Washing: Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[5]. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell growth inhibition is calculated as: % Inhibition = (1 - (OD_Treated / OD_VehicleControl)) * 100

The IC50 value is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Table 1: Hypothetical IC50 Values of this compound After 72h Treatment

Cell Line Cancer Type p53 Status IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma Wild-Type 5.2 ± 0.4
MDA-MB-231 Breast Adenocarcinoma Mutant 8.9 ± 0.7
HCT116 Colorectal Carcinoma Wild-Type 3.8 ± 0.3
A549 Lung Carcinoma Wild-Type 11.5 ± 1.1

| MCF-10A | Non-tumorigenic Breast | Wild-Type | > 50 |

Phase 2: Mechanistic Elucidation

If this compound demonstrates potent and selective cytotoxicity, the next phase is to investigate its mechanism of action. Styryl-lactones are widely reported to induce apoptosis[3].

Investigating Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis[10][11].

    • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V[12].

    • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised[10].

  • Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Detailed Protocol: Annexin V-FITC/PI Staining

This protocol is based on standard methodologies[12].

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and neutralize with serum-containing medium. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5-10 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[12].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Investigating Cell Cycle Arrest by Propidium Iodide (PI) Staining
  • Principle: Many cytotoxic agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content[13]. Flow cytometry can then distinguish between cells in different phases of the cell cycle based on their DNA content[14].

    • G0/G1 Phase: 2n DNA content.

    • S Phase: Intermediate DNA content (between 2n and 4n).

    • G2/M Phase: 4n DNA content.

Detailed Protocol: Cell Cycle Analysis

This protocol is adapted from standard procedures[15][16].

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect cells as described in the apoptosis protocol (4.2, step 2).

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks)[16].

  • Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]. Causality Note: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for an accurate cell cycle profile[15].

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Postulated Mechanism of Action

Based on existing literature for related styryl-lactones like Goniothalamin, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway[3][4].

// Nodes Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nPerturbation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Cell [style=invis]; Cell -> ROS [label=" Induces\nOxidative Stress"]; ROS -> Mito; Mito -> Bax; Bax -> CytoC [label=" Promotes"]; Compound -> Bcl2 [arrowhead=tee, label=" Inhibits"]; Bcl2 -> Bax [arrowhead=tee, label=" Inhibits"]; CytoC -> Casp9 [label=" Activates"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label=" Executes"]; }

Caption: Postulated intrinsic apoptosis pathway for this compound.

This proposed mechanism suggests that this compound induces mitochondrial dysfunction, possibly through an increase in reactive oxygen species (ROS)[3]. This disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Released cytochrome c activates the caspase cascade, starting with initiator caspase-9 and culminating in the activation of executioner caspase-3, which dismantles the cell, resulting in apoptosis[4].

Summary and Future Directions

This application note outlines a robust, phased strategy for the preclinical evaluation of this compound. By confirming cytotoxicity with the SRB assay and subsequently investigating the mechanisms of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's anti-cancer activity.

Positive and compelling results from these in vitro assays would warrant further investigation, including:

  • Western Blot Analysis: To confirm the modulation of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Mitochondrial Membrane Potential Assays: To directly measure the effect on mitochondrial integrity.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal cancer models.

References

  • Inayat-ur-Rahman, et al. (2007). Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? Journal of Clinical Medicine Research. Available at: [Link]

  • Chiu, C. C., et al. (2014). Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Al-Salahi, O. S. A., et al. (2016). Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ. Journal of Zhejiang University-SCIENCE B. Available at: [Link]

  • Razali, N. (2018). The potential anticancer effects of Goniothalamus lanceolatus extracts in inducing apoptosis in breast cancer (MCF-7) and ovarian cancer (PEO1 AND PEO4) cell lines. UiTM Institutional Repository. Available at: [Link]

  • Wang, W., et al. (2025). A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus. Chemistry & Biodiversity. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

  • Polsa, P., et al. (2022). Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. ScienceAsia. Available at: [Link]

  • Mullett, M. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Cancer Research UK. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. CRUK Cambridge Institute. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. ResearchGate. Available at: [Link]

  • University of Kentucky College of Arts & Sciences. (2024). Mechanism of Action of Gold-based Anticancer Small Molecules. University of Kentucky. Available at: [Link]

  • London Health Sciences Centre. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. LHSC. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide]([Link] cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide)

  • Hasudungan, A. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Flow Cytometry Facility. Available at: [Link]

Sources

Application Notes and Protocols for (+)-Goniothalesdiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Investigating (+)-Goniothalesdiol as a Potential Anticancer Lead Compound

Introduction: The Therapeutic Promise of Styryl-Lactones from Goniothalamus

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, notably styryl-lactones and acetogenins.[1] These natural products have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly their cytotoxic effects against a range of cancer cell lines.[2][3] Among these compounds, this compound, a dihydroxylated tetrahydrofuran derivative, has emerged as a molecule of interest for anticancer drug discovery.[2] Its structural complexity and potent bioactivity necessitate a systematic approach to its evaluation as a potential lead compound.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for preclinical evaluation.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the computed properties for this compound (also referred to as Goniodiol) and the closely related, extensively studied styryl-lactone, Goniothalamin.

PropertyThis compound (Goniodiol)Goniothalamin
Molecular Formula C₁₃H₁₄O₄C₁₃H₁₂O₂
Molecular Weight 234.25 g/mol 200.23 g/mol
IUPAC Name (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Hydrogen Bond Donor Count 20
Hydrogen Bond Acceptor Count 42
Rotatable Bond Count 32
Topological Polar Surface Area 66.8 Ų26.3 Ų
LogP (Computed) 0.82.9

Data sourced from PubChem.[4][5]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the initial in vitro evaluation of this compound's anticancer activity. These protocols are designed to be adaptable to various cancer cell lines and laboratory settings.

Workflow for In Vitro Evaluation of this compound

The logical progression for assessing the anticancer potential of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Elucidation A MTT Assay (Multiple Cancer Cell Lines) B Apoptosis Assay (Annexin V/PI Staining) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Caspase Activity Assay B->D E Western Blot Analysis (Apoptosis & Signaling Proteins) C->E D->E

Caption: A tiered experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • The positive control should show a significant decrease in cell viability.

  • The vehicle control should exhibit viability comparable to untreated cells.

  • A clear dose-dependent decrease in viability should be observed for this compound.

Cytotoxicity Data for Related Compounds (for reference):

CompoundCell LineIC₅₀ (µM)Exposure Time
GoniothalaminMCF-7 (Breast)7.33Not Specified
GoniothalaminHeLa (Cervical)14.8Not Specified
GoniothalaminHepG2 (Liver)37.1Not Specified
(-)-Goniodiol-7-monoacetateASK (Rat Glioma)10.28Not Specified
GoniothalaminSaos-2 (Osteosarcoma)~11.8 (2.36 µg/ml)24 h
GoniothalaminA549 (Lung)~74.9 (15 µg/ml)24 h
GoniothalaminHT29 (Colon)~134.5 (26.93 µg/ml)24 h

Data compiled from multiple sources.[7][8][9]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Self-Validation:

  • A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.

  • Untreated and vehicle-treated cells should predominantly fall into the viable quadrant.

  • A dose- and time-dependent increase in the apoptotic cell population should be observed with this compound treatment.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[12] Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometric analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with the IC₅₀ concentration of this compound for 24, 48, and 72 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[3]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content (fluorescence intensity).

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Self-Validation:

  • A known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest) can be used as a positive control.

  • The DNA histogram of control cells should show a typical distribution of proliferating cells.

  • An accumulation of cells in a specific phase of the cell cycle should be evident in the treated samples.

Elucidating the Molecular Mechanism of Action

Based on studies of the related compound goniothalamin, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the MAPK and ER stress signaling pathways.[10]

Putative Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Gonio This compound ROS ↑ ROS Production Gonio->ROS ER_Stress ER Stress Gonio->ER_Stress MAPK MAPK Activation (p38, JNK) Gonio->MAPK ROS->MAPK ER_Stress->MAPK Bax ↑ Bax MAPK->Bax Bcl2 ↓ Bcl-2 MAPK->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Rationale: To validate the proposed signaling pathway, Western blotting can be used to detect changes in the expression levels and activation states of key proteins involved in apoptosis and related signaling cascades.

Key Protein Targets:

  • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

  • Caspases: Cleaved Caspase-9, Cleaved Caspase-3

  • PARP: Cleaved PARP

  • MAPK Pathway: Phospho-p38, p38, Phospho-JNK, JNK

  • ER Stress Markers: CHOP (GADD153), GRP78 (BiP)

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described in previous protocols.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of target proteins to the loading control.

  • Compare the protein expression levels in treated samples to the control.

Self-Validation:

  • The loading control should show consistent expression across all lanes.

  • Positive controls for specific protein activation (e.g., cells treated with a known MAPK activator) can be included.

  • The results should be reproducible across multiple experiments.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer drug lead. The cytotoxic properties of this natural product, coupled with its ability to induce apoptosis, make it a compelling candidate for further investigation. Future studies should focus on in vivo efficacy and toxicity in animal models, as well as a more in-depth elucidation of its molecular targets and mechanisms of action. The exploration of structure-activity relationships through the synthesis of analogues could also lead to the development of even more potent and selective anticancer agents.[2]

References

  • Alabsi, A. M., Ali, A. M., Al-Dubai, S. A., Harun, H., & Ebtesam, M. F. (2012). Apoptosis induction, cell cycle arrest and in vitro anticancer activity of gonothalamin in a cancer cell lines. Asian Pacific Journal of Cancer Prevention, 13(10), 5131-5136.
  • Chakraborty, S., Ghosh, S., & Banerjee, S. (2017). Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells. Oncology Letters, 14(6), 7585–7593.
  • Chantaburan, W., Ratanachamnong, P., Hongthong, S., & Piyachaturawat, P. (2022). Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. ScienceAsia, 48(5), 429.
  • Wiart, C. (2007). Goniothalamus species: a source of drugs for the treatment of cancers and bacterial infections?
  • de Fátima, Â., Modolo, L. V., Conegero, L. S., Pilli, R. A., Ferreira, C. V., Kohn, L. K., & de Carvalho, J. E. (2006). Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. Current medicinal chemistry, 13(28), 3371-3384.
  • Al-Qubaisi, M., Rosli, R., Subramani, T., Omar, A. R., Yeap, S. K., Ali, A. M., & Alitheen, N. B. (2013). Goniothalamin selectively induces apoptosis on human hepatoblastoma cells through caspase-3 activation. Natural product research, 27(23), 2216-2218.
  • Chan, K. M., Rajab, N. F., Ishak, M. H., & Ali, A. M. (2009). Induction of Caspase-9, Biochemical Assessment and Morphological Changes Caused by Apoptosis in Cancer Cells Treated with Goniothalamin Extracted from Goniothalamus macrophyllus. Tropical life sciences research, 20(2), 1.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180702, Goniodiol. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Costa, D. B., El-Sayed, M., Teixeira, C., da Silva, V. C., Sestari, I., Gadelha, F. R., ... & Ferreira, C. V. (2019). Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. Chemistry & biodiversity, 16(9), e1900263.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 67(1), 25-3.
  • Abu Bakar, S. A., Ali, A. M., & Ahmad, N. H. (2019). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Malaysian Journal of Medicine and Health Sciences, 15(SUPP9), 66-73.
  • Inayat-Hussain, S. H., Annuar, A. A., Din, L. B., & Ali, A. M. (2010). Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells.
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2007). Stereoselective synthesis of this compound. Tetrahedron Letters, 48(42), 7540-7542.
  • Ahmad, N., & Ali, A. M. (2015). Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ. Archives of oral biology, 60(12), 1795-1805.
  • Ahmad, N., Ali, A. M., & Rajab, N. F. (2020). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Malaysian Journal of Medicine and Health Sciences, 15(SUPP9), 66-73.
  • Al-Qubaisi, M., Rosli, R., Subramani, T., Omar, A. R., Yeap, S. K., Ali, A. M., & Alitheen, N. B. (2013). Goniothalamin selectively induces apoptosis on human hepatoblastoma cells through caspase-3 activation. Natural product research, 27(23), 2216-2218.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • protocols.io. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]

  • Jayakumar, S., & Rajan, M. S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(18).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6440856, Goniothalamin. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (+)-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(+)-Goniothalesdiol is a naturally occurring styryllactone that has garnered significant interest within the scientific community. Found in various species of the Goniothalamus genus, this bioactive compound has demonstrated potential antitumor properties, making it a valuable target for phytochemical analysis and drug discovery.[1] Accurate and reliable quantification of this compound in plant extracts and purified samples is crucial for quality control, pharmacokinetic studies, and further pharmacological evaluation. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation.

Chemical Profile: this compound

PropertyValueSource
Systematic Name (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-onePubChem
Molecular Formula C₁₃H₁₄O₄[2]
Molecular Weight 234.25 g/mol [2]
Chemical Structure this compound Structure

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. RP-HPLC separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard of known concentration.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Goniothalamus spp. plant material (e.g., leaves, bark)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is suitable for this analysis.

ParameterRecommended SettingJustification
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns provide excellent retention and separation for moderately non-polar compounds like styryllactones. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: Water, B: Acetonitrile (or Methanol)Acetonitrile is often preferred for its lower UV cutoff and generation of less back pressure.[4] Methanol can also be used and may offer different selectivity.[4][5]
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration)A gradient elution is recommended to ensure good separation of this compound from other components in a complex plant extract and to reduce run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm (or λmax determined by PDA)Styryllactones exhibit UV absorbance due to their conjugated systems.[6] While a specific λmax for this compound is not readily available in the literature, 254 nm is a common wavelength for aromatic compounds. It is highly recommended to determine the optimal wavelength by running a PDA scan of a standard solution.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Goniothalamus Plant Material)

sample_preparation plant_material Dried and Powdered Plant Material extraction Ultrasonic Extraction with Methanol (3x) plant_material->extraction 10g in 100mL filtration Filtration extraction->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_filtration Filtration through 0.45 µm Syringe Filter reconstitution->final_filtration hplc_analysis HPLC Analysis final_filtration->hplc_analysis

Caption: Workflow for the extraction and preparation of this compound from plant material.

  • Extraction: Weigh 10 g of dried, powdered Goniothalamus plant material into a flask. Add 100 mL of methanol and extract using an ultrasonic bath for 30 minutes. Repeat this process three times, collecting the methanol extracts each time.

  • Filtration and Concentration: Combine the methanol extracts and filter through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution and Final Filtration: Accurately weigh a portion of the crude extract and dissolve it in the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7]

method_validation validation_parameters Method Validation Parameters Specificity Linearity Accuracy Precision LOD & LOQ Robustness validated_method Validated Analytical Method validation_parameters->validated_method hplc_method Developed HPLC Method hplc_method->validation_parameters

Sources

Troubleshooting & Optimization

Byproduct formation and removal in (+)-Goniothalesdiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (+)-Goniothalesdiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this complex synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving issues related to byproduct formation and removal, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the specific problems you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and step-by-step protocols for resolution.

Question 1: During the FeCl₃-mediated cyclization to form the tetrahydrofuran ring, I'm observing a significant amount of a highly polar, water-soluble byproduct that is difficult to separate from the desired this compound. What is this byproduct and how can I remove it?

Answer:

The highly polar byproduct you are observing is likely the result of incomplete cyclization or side reactions leading to the formation of acyclic polyol species. The Lewis acidic nature of FeCl₃, while effective in promoting the desired intramolecular cyclization of the diol precursor, can also catalyze side reactions if the reaction conditions are not strictly controlled.

Causality of Byproduct Formation:

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted diol starting material remaining in your crude product.

  • Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate. Under certain conditions, this intermediate can undergo rearrangements, leading to the formation of undesired isomers or acyclic products.

  • Hydration: Trace amounts of water in your reaction can quench the carbocation intermediate, leading to the formation of an acyclic triol, which is highly polar.

Protocol for Byproduct Removal and Prevention:

  • Reaction Condition Optimization:

    • Ensure your reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.

    • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). The reaction should be quenched only after the complete consumption of the starting material.

    • Experiment with lower reaction temperatures to minimize side reactions. While this may increase the reaction time, it can significantly improve the yield of the desired product.

  • Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • For the separation of highly polar compounds like this compound from even more polar byproducts, reversed-phase chromatography is often ineffective. HILIC is a powerful alternative.

    • Column: Use a HILIC column (e.g., silica, amino, or diol-bonded phases).

    • Mobile Phase: A typical mobile phase for HILIC is a mixture of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous solvent (like water or a buffer).

    • Gradient: Start with a high percentage of the organic solvent and gradually increase the percentage of the aqueous solvent. This will allow the highly polar byproducts to elute first, followed by your desired, less polar this compound.

Table 1: Comparison of Purification Techniques for Polar Compounds

Purification TechniquePrincipleAdvantages for this compoundDisadvantages
Normal-Phase Chromatography AdsorptionGood for separating isomers with different polarities.Can be challenging for very polar compounds; requires non-polar solvents.
Reversed-Phase Chromatography PartitioningWidely available.Poor retention of highly polar compounds like this compound and its polar byproducts.
HILIC Partitioning into a water-enriched layer on the stationary phaseExcellent for separating very polar compounds; uses volatile organic solvents.Requires careful solvent selection and column equilibration.

Question 2: In the palladium-catalyzed oxycarbonylation step to construct a lactone intermediate, my reaction is yielding multiple, difficult-to-separate diastereomers. How can I improve the diastereoselectivity of this reaction?

Answer:

The formation of diastereomers in palladium-catalyzed oxycarbonylation reactions of unsaturated polyols is a common challenge. The stereochemical outcome is highly dependent on the coordination of the palladium catalyst to the hydroxyl groups of the substrate and the subsequent intramolecular nucleophilic attack.

Causality of Low Diastereoselectivity:

  • Multiple Coordination Sites: In a polyol substrate, the palladium catalyst can coordinate to different hydroxyl groups, leading to different cyclization pathways and the formation of a mixture of diastereomeric products.

  • Flexibility of the Substrate: A conformationally flexible substrate can adopt multiple low-energy conformations in the transition state, resulting in poor diastereoselectivity.

  • Reaction Conditions: The choice of solvent, temperature, and ligands can influence the transition state geometry and, consequently, the diastereomeric ratio of the products.

Protocol for Improving Diastereoselectivity:

  • Use of Bulky Protecting Groups: Introducing a bulky protecting group on one of the hydroxyl groups can sterically hinder the coordination of the palladium catalyst to that site, thereby directing the cyclization to a specific pathway and improving diastereoselectivity.

  • Ligand Screening: The electronic and steric properties of the ligands on the palladium catalyst play a crucial role in controlling the stereochemistry of the reaction. Experiment with a variety of phosphine or nitrogen-based ligands to identify the one that provides the highest diastereoselectivity.

  • Solvent and Temperature Optimization:

    • The polarity and coordinating ability of the solvent can affect the stability of the transition states. Screen a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF).

    • Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Separation of Diastereomers:

  • If improving the diastereoselectivity of the reaction is not sufficient, the separation of the diastereomeric products is necessary.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating diastereomers.

  • Derivatization: In some cases, derivatizing the hydroxyl groups of the diastereomers with a chiral resolving agent can form new diastereomeric derivatives with significantly different physical properties, making them easier to separate by standard chromatographic techniques.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of this compound and why do they form?

The synthesis of this compound involves several complex chemical transformations, each with the potential to generate specific byproducts. Understanding the origin of these impurities is the first step towards mitigating their formation.

  • Epoxide Ring-Opening Byproducts: Many synthetic routes to this compound proceed through an epoxide intermediate. Under acidic conditions, this epoxide can undergo acid-catalyzed hydrolysis to form a 1,2-diol. This is a common byproduct if the reaction is not carefully controlled.

  • Diastereomers: Due to the presence of multiple stereocenters in this compound, the formation of diastereomers is a significant challenge. These can arise from reactions that are not perfectly stereocontrolled.

  • Over-oxidation Products: In steps involving oxidation, such as the Sharpless asymmetric dihydroxylation, over-oxidation can lead to the formation of undesired carboxylic acids or other oxidized species.

  • Incomplete Reactions: As with any multi-step synthesis, incomplete conversion at any stage will result in the presence of starting materials or intermediates in the final product.

What analytical techniques are best suited for identifying byproducts in my reaction mixture?

A combination of analytical techniques is often necessary for the unambiguous identification of byproducts:

  • Thin Layer Chromatography (TLC): An essential first step for monitoring reaction progress and getting a qualitative idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to separate and isolate byproducts for further characterization.

  • Mass Spectrometry (MS): Determines the molecular weight of the components in your mixture, which is crucial for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of byproducts.

Visualizing Reaction Pathways

Diagram 1: Competing Reaction Pathways in FeCl₃-Mediated Cyclization

Diol Diol Precursor Carbocation Carbocation Intermediate Diol->Carbocation FeCl₃ Gonio This compound Carbocation->Gonio Intramolecular Cyclization Acyclic Acyclic Triol Byproduct Carbocation->Acyclic Hydration (H₂O)

Caption: FeCl₃-mediated cyclization pathway and a common byproduct formation route.

References

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

Technical Support Center: Troubleshooting Diastereoselectivity in (+)-Goniothalesdiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (+)-Goniothalesdiol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related styryl lactone natural products. The stereochemical complexity of this compound presents significant challenges, particularly in controlling diastereoselectivity during key transformations. This resource provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate these synthetic hurdles.

Introduction: The Challenge of Stereocontrol in this compound Synthesis

This compound is a naturally occurring styryl-lactone that, along with its derivatives, has garnered interest for its potential cytotoxic properties.[1][2] Its synthesis is a notable endeavor in organic chemistry due to the need for precise control over multiple stereocenters.[[“]] Achieving high diastereoselectivity is paramount for an efficient and successful synthesis. This guide will focus on common issues encountered during key stereodefining steps and provide actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Asymmetric Epoxidation of the Allylic Alcohol Precursor

Question: I am observing low diastereoselectivity in the asymmetric epoxidation of the allylic alcohol precursor to form the epoxy alcohol intermediate. What are the critical factors I need to consider?

Answer:

Low diastereoselectivity in this step often points to issues with the catalyst complex formation, substrate purity, or reaction conditions. The Sharpless Asymmetric Epoxidation is a powerful tool for this transformation, relying on a chiral titanium-tartrate complex to direct the epoxidation of one face of the alkene.[4][5]

Key Factors Influencing Diastereoselectivity:

  • Catalyst Integrity: The active catalyst is a dimeric species formed from titanium (IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[5] It is crucial that the reagents are of high purity and the reaction is conducted under anhydrous conditions to ensure the proper formation of this complex. The presence of water can lead to the formation of inactive titanium species and a breakdown of the chiral environment.

  • Substrate Directing Group: The Sharpless epoxidation is highly effective for allylic alcohols because the hydroxyl group coordinates to the titanium center, positioning the alkene for a directed epoxidation.[6][7] Ensure your starting material is the correct allylic alcohol and is free of impurities that could compete for coordination to the catalyst.

  • Choice of Chiral Ligand: The stereochemistry of the resulting epoxide is determined by the chirality of the DET used. For the synthesis of this compound, the specific enantiomer of DET must be chosen to yield the desired epoxide stereochemistry. Using (+)-DET typically delivers the epoxide from the top face of the alkene when the allylic alcohol is drawn in a specific orientation, while (-)-DET directs epoxidation from the bottom face.

Troubleshooting Steps:

  • Reagent Purity: Use freshly distilled or high-purity titanium (IV) isopropoxide and diethyl tartrate. Ensure the tert-butyl hydroperoxide (TBHP) oxidant is anhydrous.

  • Strictly Anhydrous Conditions: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The addition of molecular sieves (3Å) is highly recommended to scavenge any trace amounts of water.[5]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance selectivity. Deviations from the optimal temperature can lead to a decrease in diastereoselectivity.

  • Stoichiometry: While the titanium-tartrate complex is catalytic, its loading can influence the reaction's efficiency and selectivity. A catalyst loading of 5-10 mol% is common.[5]

Visualizing the Sharpless Asymmetric Epoxidation Workflow:

Sharpless_Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents High Purity Ti(OiPr)4, DET, TBHP mixing Combine Ti(OiPr)4 and DET at -20°C reagents->mixing solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->mixing sieves 3Å Molecular Sieves sieves->mixing add_substrate Add Allylic Alcohol mixing->add_substrate add_oxidant Add TBHP slowly add_substrate->add_oxidant stir Stir at -20°C (Monitor by TLC) add_oxidant->stir quench Quench Reaction stir->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Desired Epoxy Alcohol purification->product

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Diastereoselective Reduction of the α-Alkoxy Ketone

Question: I am struggling with the diastereoselective reduction of the α-alkoxy ketone intermediate. The undesired diastereomer is forming in significant amounts. How can I improve the selectivity for the desired syn or anti diol?

Answer:

The reduction of α-alkoxy ketones is a critical step where the stereochemistry of a new hydroxyl group is set relative to an existing alkoxy group. The outcome of this reduction is highly dependent on whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway (Felkin-Anh model).

Understanding the Control Elements:

  • Chelation Control: This model is favored when a Lewis acidic reducing agent can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered ring intermediate.[8][9] This locks the conformation of the molecule, and the hydride is delivered to the less sterically hindered face of the carbonyl. Reagents like zinc borohydride (Zn(BH₄)₂) are commonly used to promote chelation.[9][10] The protecting group on the α-alkoxy group should be small (e.g., MOM or Bn) to facilitate chelation.[11]

  • Non-Chelation Control (Felkin-Anh Model): When bulky reducing agents or bulky protecting groups on the α-alkoxy group are used, chelation is disfavored. The conformation of the molecule is then predicted by the Felkin-Anh model, where the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This often leads to the opposite diastereomer compared to the chelation-controlled product.

Troubleshooting Diastereoselectivity:

Problem Probable Cause Suggested Solution
Low syn selectivity (desired) Insufficient chelationSwitch to a reducing agent known to promote chelation, such as Zn(BH₄)₂ or use a Lewis acid additive like TiCl₄ with a hydride source.[8][12] Ensure the protecting group on the α-alkoxy group is not too bulky.
Low anti selectivity (desired) Unwanted chelationUse a bulky reducing agent (e.g., L-Selectride®) and a sterically demanding protecting group (e.g., TBS) on the α-alkoxy group to disfavor chelation.[11]
Inconsistent results Reaction temperature fluctuationsMaintain a consistent low temperature (e.g., -78 °C) throughout the reaction. Temperature can significantly impact the equilibrium between chelated and non-chelated intermediates.

Visualizing Chelation vs. Non-Chelation Control:

Chelation_vs_Nonchelation cluster_chelation Chelation Control cluster_nonchelation Non-Chelation Control (Felkin-Anh) chelation_model Lewis Acid (M) chelates to both oxygens, forming a rigid 5-membered ring. chelation_attack Hydride attacks from the less hindered face. chelation_model->chelation_attack chelation_product Leads to 'syn' diol chelation_attack->chelation_product nonchelation_model Bulky groups prevent chelation. Conformation follows Felkin-Anh model. nonchelation_attack Hydride attacks along the Bürgi-Dunitz trajectory. nonchelation_model->nonchelation_attack nonchelation_product Leads to 'anti' diol nonchelation_attack->nonchelation_product start α-Alkoxy Ketone start->chelation_model e.g., Zn(BH4)2 start->nonchelation_model e.g., L-Selectride®

Caption: Pathways for the reduction of α-alkoxy ketones.

Evans-Tishchenko Reduction of the β-Hydroxy Ketone

Question: My Evans-Tishchenko reaction is giving low yields and poor diastereoselectivity for the desired 1,3-anti-diol monoester. What could be going wrong?

Answer:

The Evans-Tishchenko reaction is a highly effective method for the diastereoselective reduction of β-hydroxy ketones to furnish 1,3-anti-diol monoesters.[13] The reaction's success hinges on the formation of a key six-membered chair-like transition state.[14]

Mechanistic Considerations for High Selectivity:

The reaction mechanism involves the formation of a hemiacetal between the β-hydroxy ketone and an aldehyde, which is promoted by a Lewis acid (often samarium-based).[13] This intermediate then undergoes an intramolecular hydride transfer from the aldehyde-derived portion to the ketone carbonyl through a chair-like transition state. This intramolecular delivery of the hydride is what accounts for the high anti diastereoselectivity.

Troubleshooting the Evans-Tishchenko Reaction:

  • Lewis Acid Choice and Purity: Samarium(II) iodide (SmI₂) is a commonly used and effective catalyst. Ensure the SmI₂ is fresh and active. The color of the THF solution should be a deep blue-green. If the color is faint, the reagent may have decomposed. Other Lewis acids can be used, but may give different levels of selectivity.

  • Aldehyde Purity: The aldehyde used as the hydride source should be free of any corresponding carboxylic acid, which can quench the catalyst and starting materials. It is often advisable to use freshly distilled aldehyde.

  • Substrate Quality: The β-hydroxy ketone starting material must be pure. Any side products from the preceding aldol reaction can interfere with the Evans-Tishchenko reaction.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., -10 °C to 0 °C) to maximize selectivity. Running the reaction at higher temperatures can lead to side reactions and decreased diastereoselectivity.

Detailed Experimental Protocol for Evans-Tishchenko Reduction:

  • Apparatus: Under an argon atmosphere, in a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the β-hydroxy ketone in anhydrous THF.

  • Reagent Addition: Cool the solution to -10 °C. Add the desired aldehyde (e.g., isobutyraldehyde) to the reaction mixture.

  • Catalyst Introduction: In a separate flask, prepare a solution of SmI₂ in THF. Slowly add the SmI₂ solution to the reaction mixture via cannula.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the aqueous layer becomes clear. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Key Diastereoselective Steps and Recommended Conditions

Transformation Key Reaction Recommended Reagent/Catalyst Control Element Desired Outcome
Allylic Alcohol to Epoxy AlcoholSharpless Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, TBHPSubstrate-directed, catalyst-controlledHigh ee and de
α-Alkoxy Ketone to DiolChelation-Controlled ReductionZn(BH₄)₂ or TiCl₄/hydride sourceChelationsyn-diol
α-Alkoxy Ketone to DiolNon-Chelation-Controlled ReductionL-Selectride®Steric (Felkin-Anh)anti-diol
β-Hydroxy Ketone to 1,3-Diol MonoesterEvans-Tishchenko ReactionSmI₂, AldehydeIntramolecular hydride transferanti-1,3-diol monoester

References

  • Mengel, A., & Reiser, O. (1999). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry, 64(23), 8443-8446. [Link]

  • Keck, G. E., & Wager, C. A. (2000). The first directed reduction of beta-alkoxy ketones to anti-1,3-diol monoethers. Organic letters, 2(15), 2307-2309. [Link]

  • Reddy, K. L. (2005). Total stereoselective synthesis of this compound. The Journal of organic chemistry, 70(24), 9945-9947. [Link]

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of .beta.-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447-6449. [Link]

  • Crimmins, M. T., & She, J. (2004). Enantioselective total synthesis of this compound. Organic letters, 6(8), 1245-1248. [Link]

  • Wikipedia contributors. (2023). Evans–Tishchenko reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Matsumura, S., & Toshima, K. (2005). Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. Molecules, 10(7), 826-837. [Link]

  • Yadav, J. S., & Reddy, P. S. (2002). Stereoselective synthesis of this compound. Tetrahedron Letters, 43(37), 6657-6659. [Link]

  • Krische, M. J., & Trost, B. M. (2003). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Journal of the American Chemical Society, 125(18), 5272-5273. [Link]

  • Spoering, R. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

  • Woerpel, K. A., & Schneider, L. A. (1996). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. The Journal of Organic Chemistry, 61(25), 8962-8965. [Link]

  • Prasad, K. R., & Gholap, S. L. (2008). Enantioselective synthesis of a new styryl lactone 9-deoxygoniopypyrone derivative and its antiproliferative activity. Arkivoc, 2008(16), 143-152. [Link]

  • Yamamoto, H. (n.d.). Catalytic Asymmetric Epoxidation. JST. [Link]

  • NRO CREATIONS. (2022, June 28). Evans-Tishchenko Reaction [Video]. YouTube. [Link]

  • Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Organic Syntheses, 59, 89. [Link]

  • Denmark, S. E. (n.d.). The Tishchenko Reaction: Recent Advances, Modifications and Applications. Denmark Group. [Link]

  • Jacobsen, E. N. (2003). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 100(22), 12643-12648. [Link]

  • Semeraro, P., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(20), 11677-11685. [Link]

  • ChemTube3D. (n.d.). Diastereoselective Ketone Reduction Chelation zinc borohydride. [Link]

  • Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6548. [Link]

  • Wikipedia contributors. (2023). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Stoltz, B. M. (n.d.). Practical Catalytic Asymmetric Epoxidations. Caltech. [Link]

  • Liu, Y., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. Organic & Biomolecular Chemistry, 16(46), 9036-9040. [Link]

  • Rodríguez-Hernández, D., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Molecules, 27(21), 7401. [Link]

Sources

Modifying experimental protocols for consistent results with (+)-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Consistent and Reproducible Experimental Outcomes

Welcome to the technical support center for (+)-Goniothalesdiol. As Senior Application Scientists, we have compiled this in-depth guide to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of this potent styryl-lactone. Our goal is to empower you with the technical knowledge and field-proven insights necessary to achieve consistent, reliable, and publishable results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, addressing the common challenges encountered when working with natural products like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Preparation

Question 1: I'm having trouble dissolving this compound. What is the recommended solvent and how should I prepare my stock solutions?

Answer: This is one of the most critical steps for ensuring experimental reproducibility. Due to its chemical nature, this compound has limited solubility in aqueous solutions.

  • Primary Solvent Recommendation: We strongly recommend using Dimethyl Sulfoxide (DMSO) for preparing your initial high-concentration stock solution.[1] While this compound also shows solubility in ethanol and DMF, DMSO is a versatile solvent for cell culture applications.[2]

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock, for example, 10 mM or 20 mM, in 100% DMSO.

    • To ensure complete dissolution, you may need to gently vortex the solution or use sonication.[2][3]

    • Store this primary stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few days), -20°C is acceptable.

  • Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the primary stock in your cell culture medium. It is crucial to perform serial dilutions to ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Question 2: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

Answer: Precipitation is a common issue when introducing hydrophobic compounds into an aqueous cell culture environment. This can lead to a significant underestimation of the compound's potency.

  • Causality: The issue arises from the poor solubility of the compound in the aqueous medium, especially at higher concentrations. The final concentration of the compound may exceed its solubility limit in the medium.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is not too low. While high concentrations of DMSO are toxic, a minimal amount can help maintain the solubility of your compound. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.

    • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.

    • Increase Mixing: After adding the diluted compound to the wells, ensure gentle but thorough mixing by pipetting up and down or by gently swirling the plate.

    • Sonication of Diluted Solutions: In some cases, brief sonication of the intermediate dilutions in culture medium before adding them to the cells can help.[3]

    • Vehicle Control is Key: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh solvating power for hydrophobic compounds.
Stock Concentration 10-20 mMMinimizes the volume of DMSO added to cell cultures.
Storage -80°C in small aliquotsEnsures long-term stability and avoids repeated freeze-thaw cycles.
Final DMSO in Culture ≤ 0.5%Balances compound solubility with minimizing solvent toxicity to cells.
Section 2: Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

Question 3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

Answer: Variability in IC50 values is a frequent challenge in drug discovery research. The sources of this variability can be biological or technical.

  • Biological Factors:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Overly confluent or sparse cultures will respond differently to treatment.

    • Cell Health: Only use healthy, actively dividing cells for your assays.

  • Technical Factors:

    • Compound Stability: As discussed, ensure your compound is fully dissolved and stable in the culture medium throughout the experiment.

    • Incubation Time: The cytotoxic effects of this compound are time-dependent.[4] Use a consistent incubation time (e.g., 24, 48, or 72 hours) for all comparative experiments.

    • Assay Protocol Consistency: Adhere strictly to a validated MTT assay protocol, paying close attention to incubation times with the MTT reagent and the solubilization solution.[5][6][7]

Question 4: What is a typical concentration range and incubation time to start with for a cytotoxicity assay?

Answer: Based on published data for this compound and related compounds, a good starting point for a dose-response experiment would be a broad concentration range.

Cell Line Type Example Cell Lines Reported IC50 / EC50 Range (for related compounds) Recommended Starting Concentration Range Recommended Incubation Times
Lung Cancer A54935.56 µM0.1 µM - 100 µM24, 48, 72 hours
Cervical Cancer HeLa50.75 µM0.1 µM - 100 µM24, 48, 72 hours
Breast Cancer MCF-70.5 µM (for an analog)0.01 µM - 50 µM24, 48, 72 hours
Colon Cancer Caco-2, HT-290.8 µM (for an analog)0.01 µM - 50 µM24, 48, 72 hours
Mouse Leukemia P388< 0.1 µg/ml (for a related compound)0.01 µM - 20 µM24, 48, 72 hours

Data compiled from sources.[8][9][10][11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a self-validating system to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be constant across all wells and not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[6][12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[5]

Section 3: Apoptosis Detection

Question 5: I want to confirm that this compound is inducing apoptosis. Which assays should I use?

Answer: A multi-assay approach is recommended to robustly demonstrate apoptosis. The mechanism of action for the related compound goniothalamin involves the intrinsic (mitochondrial) pathway of apoptosis.[14][15]

  • Early Apoptosis - Annexin V/PI Staining: Use flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to detect the externalization of phosphatidylserine, an early hallmark of apoptosis.[16][17]

  • Caspase Activation - Western Blot: The apoptotic pathway induced by goniothalamin is caspase-dependent.[18] Western blotting for cleaved (activated) forms of key caspases, such as caspase-3 and caspase-9, provides strong evidence of apoptosis.[19]

  • DNA Fragmentation - TUNEL Assay: While not always necessary if the above are conclusive, a TUNEL assay can be used to detect the characteristic DNA fragmentation that occurs in late-stage apoptosis.

Visualizing the Apoptotic Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound, based on studies of the closely related compound goniothalamin.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Goniothalesdiol This compound DNA_Damage DNA Damage & Oxidative Stress Goniothalesdiol->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase2 Caspase-2 Activation p53->Caspase2 Mitochondrion Mitochondrion Caspase2->Mitochondrion Triggers Cytochrome c Release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blot for Cleaved Caspase-3
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Question 6: I'm not detecting a strong signal for cleaved caspase-3 in my Western blot. What could be the problem?

Answer: Detecting cleaved caspases can be challenging due to the transient nature of the signal.

  • Timing is Crucial: The activation of caspases is an early to mid-stage apoptotic event. You may need to perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for detecting the cleaved fragment.

  • Positive Control: Always include a positive control for apoptosis induction, such as staurosporine or etoposide, to ensure your antibody and detection system are working correctly.

  • Protein Loading: You may need to load a higher amount of total protein (up to 100 µg per lane) to detect the low-abundance cleaved fragments.

  • Antibody Quality: Ensure you are using a high-quality antibody that is validated for the detection of the cleaved form of the caspase.

  • Collect Floating Cells: Apoptotic cells often detach from the culture plate. Make sure to collect both the adherent and floating cell populations to avoid losing the cells undergoing apoptosis.

By understanding the chemical properties of this compound and implementing these optimized and validated protocols, you will be well-equipped to generate consistent and reliable data in your research.

References

  • ResearchGate. (2025). The Crystal Structure and Cytotoxicity of Goniodiol-7-monoacetate from Goniothalamus amuyon | Request PDF.
  • ResearchGate. (n.d.). IC50 values (μm) of 19 novel goniothalamin analogues after 48 h... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells. Retrieved from [Link]

  • ResearchGate. (2019). How can I overcome natural product extract that precipitates out in cell culture media during solubilization? Retrieved from [Link]

  • Spandidos Publications. (2016). Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselective synthesis of this compound. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot measurement of caspase-3 and cleaved caspase-3. A Western... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Journal of Applied Pharmaceutical Science. (2016). Chemical constituents and cytotoxic effect from the barks of Goniothalamus chinensis Merr. & Chun. growing in Vietnam. Retrieved from [Link]

  • ScienceAsia. (2022). Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • PubMed. (1990). Stability of gonadorelin and triptorelin in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2019). What is the reason I am not able to detect cleaved caspase-3 by Western blotting using Cell Signalling Antibody (#9661)? Retrieved from [Link]

  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

  • Journal of Health Research. (n.d.). Cytotoxic effect of compounds isolated from Goniothalamus marcanii Craib stem barks. Retrieved from [Link]

  • PubMed. (n.d.). Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway. Retrieved from [Link]

  • ResearchGate. (2020). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Retrieved from [Link]

  • PubMed. (n.d.). The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). The First Total Synthesis of Goniothalesdiol | Request PDF.
  • Malaysian Journal of Medical Sciences. (n.d.). GONIOTHALAMIN INHIBITS CELL GROWTH, PERTURBS CELL CYCLE AND INDUCES APOPTOSIS IN HUMAN OSTEOSARCOMA SAOS-2 CELLS. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Goniothalamin Induces Coronary Artery Smooth Muscle Cells Apoptosis: The p53-Dependent Caspase-2 Activation Pathway.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (+)-Goniothalesdiol and Other Bioactive Compounds from Goniothalamus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the genus Goniothalamus represents a rich reservoir of structurally diverse and biologically active secondary metabolites.[1] These compounds, primarily styryl-lactones, acetogenins, and alkaloids, have garnered significant attention for their potent cytotoxic and anticancer properties.[2][3] This guide provides an in-depth comparative analysis of the efficacy of (+)-goniothalesdiol against other prominent compounds isolated from Goniothalamus, supported by experimental data and detailed protocols to facilitate further research and development.

The Chemical Arsenal of Goniothalamus: An Overview

The Goniothalamus genus, belonging to the Annonaceae family, comprises approximately 160 species found predominantly in Southeast Asia.[4] Traditional medicine has long utilized various parts of these plants for a range of ailments, including fever, infections, and even as abortifacients.[1] Scientific investigations have unveiled a treasure trove of bioactive molecules, with three major classes standing out for their therapeutic potential:

  • Styryl-lactones: This is arguably the most characteristic class of compounds in Goniothalamus. Goniothalamin, the first isolated styryl-lactone, and its derivatives, such as altholactone and this compound, have demonstrated significant antiproliferative activity against a spectrum of cancer cell lines.[5][6] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

  • Acetogenins: These long-chain fatty acid derivatives are potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and subsequent cell death.[1] Annonacin and goniothalamicin are notable examples of acetogenins from this genus with powerful cytotoxic effects.[7][8]

  • Alkaloids: A variety of alkaloids, including aporphines and aristolactams, have been isolated from Goniothalamus species.[4][9] These compounds often exhibit cytotoxic, anti-inflammatory, and antimicrobial activities.[10]

Spotlight on this compound: A Potent Styryl-lactone

This compound is a styryl-lactone that has shown promising cytotoxic activity. Its chemical structure, featuring a hydroxylated lactone ring, distinguishes it from other related compounds and likely plays a crucial role in its biological activity. While data on this compound is not as extensive as for some other Goniothalamus compounds, available studies indicate its potential as an anticancer agent.

Comparative Efficacy: A Data-Driven Analysis

To objectively assess the efficacy of this compound, it is essential to compare its cytotoxic activity, typically represented by the half-maximal inhibitory concentration (IC50), with that of other well-characterized Goniothalamus compounds across various cancer cell lines. The tables below summarize published IC50 values, providing a quantitative basis for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Goniothalamus Styryl-lactones

CompoundCancer Cell LineIC50 (µM)Reference
This compound (as 6-epi-goniothalesdiol A) NCI-H187 (Small Cell Lung Cancer)< 0.072 µg/mL[1]
GoniothalaminHepG2 (Hepatocellular Carcinoma)4.6[2]
MCF-7 (Breast Cancer)0.5[11]
PC3 (Prostate Cancer)0.3[11]
Caco-2 (Colorectal Adenocarcinoma)0.8[11]
Saos-2 (Osteosarcoma)1.29 µg/mL[3]
KB (Oral Epidermoid Carcinoma)4.18 µg/mL*[12]
AltholactoneHL-60 (Promyelocytic Leukemia)Not specified[10]
Goniolactone BA2780 (Ovarian Cancer)7.40[10]
HCT-8 (Ileocecal Adenocarcinoma)4.43[10]
KB (Oral Epidermoid Carcinoma)7.23[10]

*Note: Some IC50 values were reported in µg/mL and have been noted as such. Conversion to µM requires the molecular weight of the specific compound.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Goniothalamus Acetogenins and Alkaloids

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Acetogenin AnnonacinKB (Oral Epidermoid Carcinoma)6.5[7]
cis-AnnonacinCOR-L23 (Large Cell Lung Carcinoma)0.5 - 1.7[8]
GoniothalamicinCOR-L23 (Large Cell Lung Carcinoma)0.5 - 1.7[8]
Alkaloid LiriodenineMCF-7 (Breast Cancer)33.31[9]
LysicamineMCF-7 (Breast Cancer)70.03[9]
(-)-GoniolanceolactamColon and Lung Cancer Lines5.32 - 9.91[5]

From the available data, it is evident that several Goniothalamus compounds exhibit potent cytotoxicity in the low micromolar and even nanomolar range. Notably, goniothalamin and certain acetogenins display remarkable potency against a variety of cancer cell lines. While specific IC50 values for this compound are less abundant in the literature, the reported high potency against the NCI-H187 cell line suggests it is a highly active compound worthy of further investigation.

Mechanistic Insights: How Goniothalamus Compounds Induce Cell Death

The primary mechanism by which many Goniothalamus compounds, including styryl-lactones, exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is a tightly regulated process that involves a cascade of molecular events.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Goniothalamus Compounds Goniothalamus Compounds Goniothalamus Compounds->Mitochondrion Induces stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized apoptosis signaling pathway induced by Goniothalamus compounds.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic efficacy of natural compounds.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[15] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is a standard method for differentiating between live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[18] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[21] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA and prevent its staining).[21]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.

A Roadmap for Goniothalamus Compound Development

The discovery and development of a novel therapeutic agent from a natural source like Goniothalamus is a multi-step process. The following workflow provides a logical progression from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow Plant Collection & Identification Plant Collection & Identification Extraction & Fractionation Extraction & Fractionation Plant Collection & Identification->Extraction & Fractionation Bioassay-Guided Isolation Bioassay-Guided Isolation Extraction & Fractionation->Bioassay-Guided Isolation Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Bioassay-Guided Isolation->Structure Elucidation (NMR, MS) In Vitro Efficacy & Cytotoxicity Screening (e.g., MTT Assay) In Vitro Efficacy & Cytotoxicity Screening (e.g., MTT Assay) Structure Elucidation (NMR, MS)->In Vitro Efficacy & Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies (Apoptosis, Cell Cycle) Mechanism of Action Studies (Apoptosis, Cell Cycle) In Vitro Efficacy & Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies (Apoptosis, Cell Cycle) Lead Optimization (Analogue Synthesis) Lead Optimization (Analogue Synthesis) Mechanism of Action Studies (Apoptosis, Cell Cycle)->Lead Optimization (Analogue Synthesis) In Vivo Animal Models In Vivo Animal Models Lead Optimization (Analogue Synthesis)->In Vivo Animal Models Preclinical Development Preclinical Development In Vivo Animal Models->Preclinical Development

Caption: A typical workflow for natural product drug discovery.

Conclusion and Future Perspectives

The compounds isolated from the Goniothalamus genus, including this compound, represent a promising avenue for the development of novel anticancer therapeutics. The data compiled in this guide highlight the potent and often selective cytotoxicity of these natural products. Styryl-lactones and acetogenins, in particular, have demonstrated impressive efficacy against a range of cancer cell lines.

Future research should focus on several key areas:

  • Comprehensive Efficacy Studies: There is a need for more head-to-head comparative studies of different Goniothalamus compounds under standardized conditions to provide a clearer picture of their relative potencies.

  • Mechanism of Action Elucidation: While apoptosis induction is a common theme, the specific molecular targets of many of these compounds, including this compound, remain to be fully elucidated.

  • In Vivo Studies: The majority of the current data is from in vitro studies. Robust in vivo animal studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of these compounds in a physiological setting.

  • Lead Optimization: The chemical scaffolds of these natural products provide an excellent starting point for medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and drug-like properties.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of the fascinating chemical diversity found within the Goniothalamus genus.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Goniothalesdiol Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. (+)-Goniothalesdiol, a promising styryl-lactone isolated from the Goniothalamus genus, has garnered interest for its potential therapeutic properties. To ensure the reliability and reproducibility of research findings and to meet stringent quality control standards in drug development, robust analytical methods for its detection and quantification are essential.

This guide provides an in-depth comparison of two primary chromatographic techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). While specific validated methods for this compound are not extensively documented in current literature, this guide will leverage established and validated methods for the structurally similar and well-researched styryl-lactone, goniothalamin, also found in Goniothalamus species. The principles and methodologies presented here provide a robust framework for the development and cross-validation of analytical methods for this compound.

The cross-validation of analytical procedures is crucial to demonstrate that two or more methods are suitable for the same intended purpose and can produce comparable results.[1] This guide will delve into the technical specifics of an optimized HPLC method and a developed HPTLC method, offering a comparative analysis of their performance characteristics. All methodologies are presented with the intent of adhering to the stringent validation guidelines set forth by the International Conference on Harmonisation (ICH).[1][2][3]

The Importance of Method Validation in Natural Product Analysis

The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[2] For natural products like this compound, which are often part of complex matrices, this process is critical to ensure that the analytical results are accurate, reliable, and reproducible. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[2][3]

Comparative Analysis of HPLC and HPTLC Methods

Both HPLC and HPTLC are powerful chromatographic techniques for the separation and quantification of compounds in a mixture. The choice between them often depends on the specific requirements of the analysis, such as the desired level of resolution, sample throughput, and cost-effectiveness.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and precision.[2][3] It is particularly well-suited for the quantitative analysis of individual compounds in complex mixtures.

High-Performance Thin-Layer Chromatography (HPTLC) offers advantages in terms of simplicity, high sample throughput, and lower operating costs.[4] It allows for the simultaneous analysis of multiple samples and standards on a single plate, making it an efficient tool for screening and quality control.[4]

The following table summarizes the key performance parameters of a validated HPLC method for the quantification of goniothalamin, which can serve as a benchmark for the development of a method for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) for Goniothalamin
Stationary Phase C18 Column
Mobile Phase Ultrapure Water (A) / Methanol (B) Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis Detector
Retention Time (Rt) 24.1 min
Linearity Range Not specified, but method was found to be linear
Limit of Detection (LOD) 1.55 µg/mL
Limit of Quantification (LOQ) 5.16 µg/mL
Precision Method was found to be precise
Accuracy Method was found to be accurate

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the HPLC and HPTLC analysis of styryl-lactones like this compound, based on established methods for goniothalamin.

I. High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the quantification of goniothalamin.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the dried plant material or extract.

  • Perform extraction with an appropriate solvent, such as hexane, which has shown to be effective for goniothalamin.

  • Evaporate the solvent to dryness and reconstitute the residue in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[5]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of ultrapure water (Solvent A) and methanol (Solvent B).

  • Gradient Program:

    • 0–10 min: 50% B

    • 10–40 min: 50–100% B

    • 40–50 min: 100–60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound. For goniothalamin, the detection wavelength is not explicitly stated in the reference, but UV scans would determine the optimal wavelength.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2%).

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound standard at different concentration levels. The percentage recovery should be within a predefined range (e.g., 98-102%).

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material/Extract Extraction Solvent Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

II. High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on a method used for the purification of goniothalamin and general HPTLC method development principles.[6]

1. Sample and Standard Preparation:

  • Prepare extracts as described in the HPLC sample preparation section.

  • Dissolve the dried extract and a this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration.

2. HPTLC System and Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]

  • Sample Application: Apply the sample and standard solutions as bands of a specific width using an automated TLC sampler.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1.1:0.9 v/v) has been used for goniothalamin. The optimal ratio may need to be determined experimentally for this compound.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specific distance.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at a wavelength that provides maximum absorption for this compound.

3. Method Validation:

  • Linearity: Apply different amounts of the this compound standard solution to the HPTLC plate. After development and scanning, plot the peak area against the amount of standard applied.

  • Precision: Evaluate repeatability by applying the same amount of sample multiple times on the same plate. Assess intermediate precision by analyzing the sample on different days.

  • Accuracy: Perform recovery studies by applying known amounts of the this compound standard to a pre-analyzed sample and calculating the percentage recovery.

  • Specificity: The specificity of the method can be confirmed by comparing the Rf value and the UV-Vis spectrum of the analyte in the sample with that of the standard.

Diagram of the HPTLC Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Plant Extract/Standard Dissolution Dissolve in Solvent Sample->Dissolution Application Apply to HPTLC Plate Dissolution->Application Development Chromatographic Development Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for the HPTLC analysis of this compound.

Conclusion and Recommendations

Both HPLC and HPTLC offer viable pathways for the quantitative analysis of this compound. The choice of method will ultimately be guided by the specific research or quality control objectives.

  • For high-resolution separation, high sensitivity, and precise quantification of this compound, especially in complex matrices, the validated HPLC method is recommended. Its robustness makes it the gold standard for regulatory submissions and in-depth research.

  • For rapid screening of multiple samples, routine quality control, and cost-effective analysis, the HPTLC method presents a compelling alternative. Its high throughput and lower solvent consumption are significant advantages in a high-volume testing environment.

It is imperative that whichever method is chosen, it is thoroughly validated for this compound according to ICH guidelines to ensure the integrity and reliability of the generated data. The methodologies and validation parameters presented in this guide for the related compound goniothalamin provide a strong and scientifically sound foundation for developing and implementing a robust analytical strategy for this compound.

References

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). Pharmaceuticals, 15(1), 86. Available from: [Link]

  • Goniothalamin, a cytotoxic compound, isolated from Goniothalamus macrophyllus (Blume) Hook. f. & Thomson var. macrophyllus. (n.d.). ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). Indian Journal of Nuclear Medicine, 38(1), 1-7. Available from: [Link]

  • Optimization of extraction and hplc quantification of goniothalamin from goniothalamus andersonii. (2021). Bioscience Research, 18(3), 2245-2252. Available from: [Link]

  • HPTLC method development and validation: An overview. (n.d.). ResearchGate. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). Indian Journal of Nuclear Medicine, 38(1), 1-7. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Available from: [Link]

  • HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 253-256. Available from: [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Available from: [Link]

  • Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (2021). Turkish Journal of Chemistry, 45(2), 481-492. Available from: [Link]

  • HPTLC Method Development and Validation: An Overview. (n.d.). PharmaInfo.net. Available from: [Link]

  • Derivation, Functionalization of (S)-Goniothalamin from Goniothalamus wightii and Their Derivative Targets SARS-CoV-2 MPro, SPro, and RdRp: A Pharmacological Perspective. (2022). Molecules, 27(19), 6296. Available from: [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. (2022). Pharmaceuticals, 15(1), 86. Available from: [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (2013). Journal of Food and Drug Analysis, 21(4), 407-414. Available from: [Link]

  • Biological and phytochemical investigations of Goniothalamus umbrosus leaves hexane extract. (n.d.). ResearchGate. Available from: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Available from: [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Available from: [Link]

  • Study of antioxident and antimicrobial activity of Goniothalamus sesquipedalis in ethanol extract. (2019). Journal of Medicinal Plants Studies, 7(3), 10-13. Available from: [Link]

  • Development and validation of stability indicating hptlc method for estimation of swertiamarin in bulk and dosage form. (2017). International Journal of Applied Pharmaceutics, 9(6), 61-66. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Handling of (+)-Goniothalesdiol: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The styryllactone (+)-Goniothalesdiol, a natural product isolated from several species of the Goniothalamus genus, has garnered significant interest within the research and drug development communities. Its potent and selective cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutics, underscores its therapeutic potential. However, the very bioactivity that makes this compound a promising anticancer agent also necessitates a rigorous and well-defined safety protocol for its handling. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this potent compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of proactive safety and scientific excellence.

The Foundational Principle: A Risk-Based Approach to Safety

The cornerstone of any effective laboratory safety program is a thorough risk assessment. For a compound like this compound, with its known cytotoxic properties, the primary risks involve accidental exposure through inhalation, dermal contact, or ingestion. The level of risk, and therefore the required PPE, is not static; it dynamically scales with the quantity of the compound being handled, its physical form (solid vs. solution), and the nature of the procedure being performed.

Table 1: Risk Stratification for Handling this compound

Risk LevelQuantity of this compoundPhysical FormTypical Operations
Low < 10 mgDilute solutions (< 1 mM)Analytical-scale experiments (e.g., HPLC, LC-MS)
Medium 10 mg - 1 gSolid, concentrated solutionsWeighing, solution preparation, cell culture assays
High > 1 gSolidBulk handling, synthesis, purification

Core PPE Ensemble for Handling this compound

The following PPE recommendations are categorized by the risk levels defined above. It is imperative to remember that these are minimum requirements; a more conservative approach is always prudent.

Low-Risk Operations

Even when handling dilute solutions, the potential for exposure exists. A baseline level of protection is non-negotiable.

  • Primary Engineering Control: A certified chemical fume hood is essential to minimize inhalation exposure.

  • Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound. Nitrile provides good resistance to a wide range of solvents in which this compound may be dissolved.

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

  • Lab Coat: A standard, buttoned lab coat should be worn to protect against minor splashes.

Medium-Risk Operations

When working with the solid form or concentrated solutions of this compound, the potential for aerosolization and significant dermal exposure increases.

  • Primary Engineering Control: All manipulations of solid this compound or concentrated solutions must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. These gloves have been tested against a wider range of chemicals and have a lower permissible pinhole rate.

  • Eye Protection: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and aerosols.

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn over a standard lab coat or scrubs.

  • Respiratory Protection: A NIOSH-approved N95 respirator should be worn when handling the powder form to prevent inhalation of fine particles.

High-Risk Operations

For bulk handling or synthesis, the potential for significant exposure is at its peak, necessitating the most stringent protective measures.

  • Primary Engineering Control: A containment ventilated enclosure (CVE) or a glovebox is the preferred engineering control for these operations.

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Consider the use of thicker, extended-cuff gloves for added protection.

  • Eye and Face Protection: A full-face shield worn over chemical splash goggles provides maximum protection against splashes and aerosols.

  • Body Protection: A disposable, liquid-resistant coverall with elastic cuffs (e.g., Tyvek) is required.

  • Respiratory Protection: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter provides a higher level of respiratory protection and is recommended for prolonged or high-risk operations.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined workflow is critical to minimizing the risk of exposure. The following protocols are designed to be self-validating, with built-in checks to ensure safety at every stage.

Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Inner gloves

  • Disposable gown or coverall

  • Respiratory protection (if required)

  • Eye and face protection

  • Outer gloves (cuffs pulled over the sleeves of the gown/coverall)

Doffing Sequence (to be performed in a designated area):

  • Outer gloves (peel off and dispose of as hazardous waste)

  • Disposable gown or coverall (roll it away from the body and dispose of as hazardous waste)

  • Eye and face protection (clean and disinfect according to manufacturer's instructions)

  • Respiratory protection (clean and disinfect according to manufacturer's instructions)

  • Inner gloves (peel off and dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Inner Gloves Don2 2. Gown/Coverall Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Perform Work Doff2 2. Gown/Coverall Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Hand Washing Doff5->Doff6 End End Doff6->End Start Start Start->Don1

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Goniothalesdiol
Reactant of Route 2
(+)-Goniothalesdiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.